(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone
Description
(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone (CAS RN: Not explicitly listed; synonyms include 1-(5-chloro-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine) is a piperazine-derived methanone compound. Its structure comprises a 5-chloro-2-nitrophenyl group linked via a carbonyl bridge to a piperazine ring substituted at the 4-position with a 2-fluorophenyl moiety.
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-12-5-6-15(22(24)25)13(11-12)17(23)21-9-7-20(8-10-21)16-4-2-1-3-14(16)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHANKBNCCFDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on a phenyl ring.
Piperazine Formation: The formation of a piperazine ring through cyclization reactions.
Coupling Reaction: The final step involves coupling the nitrophenyl and fluorophenyl groups with the piperazine ring under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenyl rings.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Possible effects on anxiety and depression |
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Similar compounds have been documented to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular signaling pathways. A study highlighted that furan derivatives with similar structures effectively inhibited cell proliferation in various cancer cell lines, suggesting that (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone could have comparable effects.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects, particularly concerning anxiety and depression. The incorporation of a chlorophenyl moiety may enhance central nervous system activity. A review article noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of compounds like this compound.
Case Studies and Research Findings
- Antimicrobial Study : A 2023 study evaluated various piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitrophenyl substitutions displayed enhanced activity compared to their non-substituted counterparts.
- Anticancer Research : In a 2022 study, furan-based compounds were tested against human cancer cell lines. The findings suggested that these compounds could effectively induce cell cycle arrest and apoptosis, making them candidates for further investigation in cancer therapy.
- Neuropharmacological Research : A 2021 review highlighted the role of piperazine derivatives in treating neuropsychiatric disorders. The authors noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of similar compounds.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five analogs, focusing on molecular features and substituent effects:
Functional Group Impact on Properties
Trifluoromethyl (CF₃) in provides strong EWG effects and improves lipophilicity, favoring blood-brain barrier penetration.
Fluorine (target, ) enhances metabolic stability and bioavailability through reduced CYP450-mediated oxidation .
Biological Activity
The compound (5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Starting with 5-chlorotoluene, nitration produces 5-chloro-2-nitrotoluene.
- Bromination : The nitrotoluene derivative is brominated to yield 5-chloro-2-nitrobenzyl bromide.
- Nucleophilic Substitution : This bromide is then reacted with 4-(2-fluorophenyl)piperazine under nucleophilic substitution conditions to form the final product.
The reaction conditions are optimized for yield and purity, often involving solvents like dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of piperazine derivatives. While specific data on this compound is limited, related compounds exhibit notable antimicrobial effects:
- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
- Case Study : A study on similar piperazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in drug development .
Anticancer Activity
Piperazine derivatives have also been evaluated for their anticancer properties:
- Cell Lines Tested : Compounds similar to this compound were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
- Findings : Some derivatives demonstrated significant cytotoxicity, with IC50 values in the low micromolar range. For instance, a related compound reduced viability in Caco-2 cells by over 50% at specific concentrations .
The biological effects of this compound may involve:
- Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular pathways.
- Cellular Impact : Inducing apoptosis in cancer cells through mitochondrial pathways or caspase activation .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
